2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 335387-29-6
Cat. No.: VC4791908
Molecular Formula: C11H7Cl3N2OS
Molecular Weight: 321.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335387-29-6 |
|---|---|
| Molecular Formula | C11H7Cl3N2OS |
| Molecular Weight | 321.6 |
| IUPAC Name | 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-2-1-6(13)3-8(7)14/h1-3,5H,4H2,(H,15,16,17) |
| Standard InChI Key | QHNSPZAJVUZNHC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CCl |
Introduction
Chemical Structure and Properties
Molecular Configuration
The compound’s IUPAC name, 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, reflects its substitution pattern:
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Thiazole ring: Positions 2 and 4 are occupied by an acetamide group and a 2,4-dichlorophenyl moiety, respectively.
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Chlorine substituents: Three chlorine atoms at the phenyl ring (positions 2 and 4) and the acetamide side chain contribute to its electrophilic character.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇Cl₃N₂OS | |
| Molecular Weight | 321.6 g/mol | |
| Crystallographic Space Group | P 1 21/c 1 (for 4-Cl analog) | |
| Unit Cell Dimensions | a = 5.094 Å, b = 14.738 Å, c = 15.703 Å |
The 2,4-dichlorophenyl group introduces steric hindrance and electronic effects distinct from its 4-chlorophenyl analog, potentially altering reactivity and biological interactions .
Synthesis and Crystallization
Synthetic Pathways
While no direct synthesis protocol for the 2,4-dichlorophenyl variant is documented, methods for analogous compounds involve:
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Condensation Reactions: Reacting 2-amino-4-(4-chlorophenyl)thiazole with chloroacetyl chloride in the presence of K₂CO₃ .
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Solvent Systems: Toluene or dimethylformamide (DMF) under reflux conditions .
For the 2,4-dichloro derivative, substituting 4-chlorophenyl precursors with 2,4-dichlorophenyl analogs would require adjusted stoichiometry and reaction times to accommodate increased halogenation.
Crystallographic Analysis
The 4-chlorophenyl analog crystallizes in the monoclinic P 1 21/c 1 space group, with unit cell parameters:
Intermolecular C–H⋯O interactions form zigzag chains along the b-axis, stabilizing the crystal lattice . The 2,4-dichloro substitution is expected to distort this packing due to altered van der Waals interactions.
Biological Activity and Mechanisms
Cytotoxicity in Structural Analogs
The 4-chlorophenyl analog exhibits moderate cytotoxicity:
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | IC₅₀ (Jurkat Cells) | Source |
|---|---|---|
| 4-Chlorophenyl analog | 1.61 ± 1.92 µg/mL | |
| 2,4-Dichlorophenyl analog (Theoretical) | Not reported | – |
Electron-withdrawing chlorine atoms enhance electrophilicity, potentially improving target binding but increasing metabolic instability.
Comparative Analysis with Structural Analogs
Electronic Effects
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4-Chlorophenyl analog: Single chlorine atom induces moderate electron withdrawal.
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2,4-Dichlorophenyl analog: Dual chlorine atoms amplify electron deficiency, potentially enhancing reactivity toward nucleophiles.
Steric Considerations
The 2,4-dichloro substitution creates a bulkier phenyl group, which may hinder access to enzymatic active sites compared to the 4-Cl variant.
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